molecular formula C14H7ClINO2 B8550901 7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one

7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one

Cat. No. B8550901
M. Wt: 383.57 g/mol
InChI Key: XBNIFUJTTYBTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one is a useful research compound. Its molecular formula is C14H7ClINO2 and its molecular weight is 383.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-iodo-2-phenyl-pyrano[2,3-b]pyridin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H7ClINO2

Molecular Weight

383.57 g/mol

IUPAC Name

7-chloro-3-iodo-2-phenylpyrano[2,3-b]pyridin-4-one

InChI

InChI=1S/C14H7ClINO2/c15-10-7-6-9-12(18)11(16)13(19-14(9)17-10)8-4-2-1-3-5-8/h1-7H

InChI Key

XBNIFUJTTYBTJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)N=C(C=C3)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-iodo-2-phenyl-8H-pyrano[2,3-b]pyridine-4,7-dione (13 mg, 0.036 mmol) in DCM (3 mL) was added DMF (0.03 mL) and thionyl chloride (0.1 mL). The mixture was heated under reflux for 3 hours, followed by standing at RT for 6 days. Upon evaporation, the residue was subjected to flash chromatography (SiO2, gradient 10 to 25% ethyl acetate in cyclohexane) to afford the title compound (10 mg, 74%) as a colourless gum. LCMS (Method B): RT=4.35 min, [M+H]+=384/386.
Quantity
13 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.03 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.